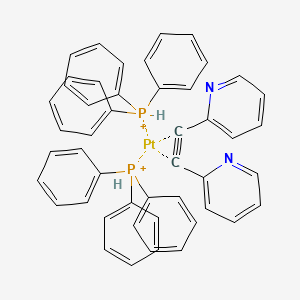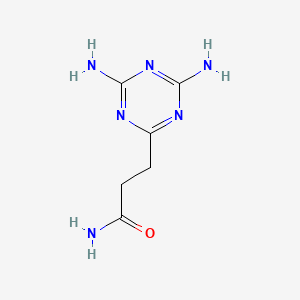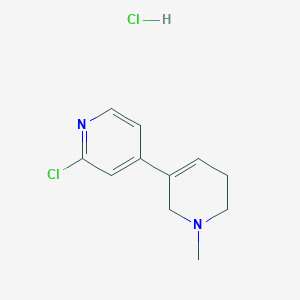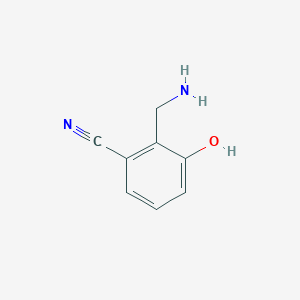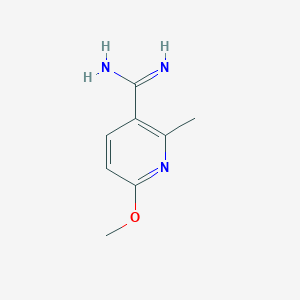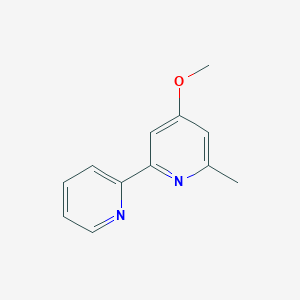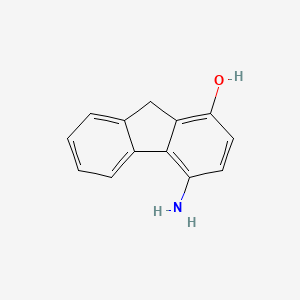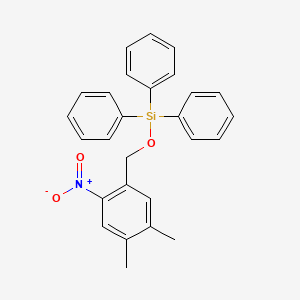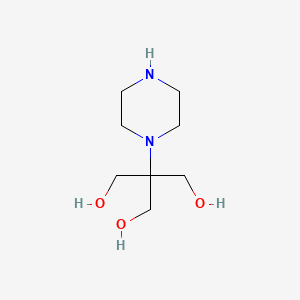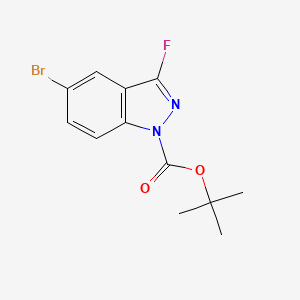
tert-Butyl5-bromo-3-fluoro-1H-indazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-bromo-3-fluoro-1H-indazole-1-carboxylate is a chemical compound with the molecular formula C12H12BrFN2O2 and a molecular weight of 315.14 g/mol It is a derivative of indazole, a bicyclic heterocycle that is widely studied for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-3-fluoro-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ortho-substituted benzenes.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced through halogenation reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions, while fluorination can be carried out using reagents like Selectfluor.
Carboxylation and tert-Butyl Protection: The carboxyl group is introduced through carboxylation reactions, and the tert-butyl group is added to protect the carboxyl group during subsequent reactions. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for tert-Butyl 5-bromo-3-fluoro-1H-indazole-1-carboxylate would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 5-bromo-3-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to modify its functional groups or oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.
Applications De Recherche Scientifique
tert-Butyl 5-bromo-3-fluoro-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving halogenated indazole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of tert-Butyl 5-bromo-3-fluoro-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity through halogen bonding interactions. The tert-butyl group can influence the compound’s solubility and stability, affecting its overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-bromo-1H-indazole-1-carboxylate: Lacks the fluorine atom, which may affect its reactivity and binding properties.
tert-Butyl 5-fluoro-1H-indazole-1-carboxylate: Lacks the bromine atom, which may influence its chemical behavior and applications.
tert-Butyl 3-chloro-5-fluoro-1H-indazole-1-carboxylate: Contains a chlorine atom instead of bromine, which can alter its reactivity and interactions.
Uniqueness
tert-Butyl 5-bromo-3-fluoro-1H-indazole-1-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and binding properties. The combination of these halogens with the indazole core and tert-butyl protection makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H12BrFN2O2 |
|---|---|
Poids moléculaire |
315.14 g/mol |
Nom IUPAC |
tert-butyl 5-bromo-3-fluoroindazole-1-carboxylate |
InChI |
InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3 |
Clé InChI |
VWGRRHFYQGKMPH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


